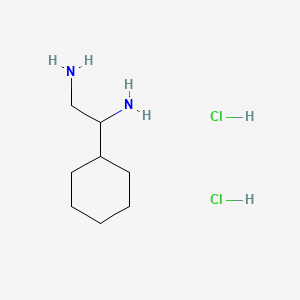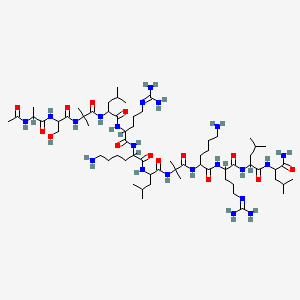
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of both D- and L- amino acids, which can influence its structural and functional properties. The inclusion of alpha-aminoisobutyric acid (Aib) residues is notable for inducing helical structures in peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing chain using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids, such as fluorenylmethyloxycarbonyl (Fmoc), are removed using a base like piperidine.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide would follow similar principles but on a larger scale, utilizing automated peptide synthesizers to enhance efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of serine and arginine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted through reactions with specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine-derived aldehydes.
Scientific Research Applications
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and structure.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in modulating biological pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D- and L- amino acids can influence its binding affinity and specificity. The peptide may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Altering receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Ala-DL-Ser-DL-Leu-DL-Arg-DL-Lys-DL-Leu-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2: Lacks Aib residues, resulting in different structural properties.
Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-OH: Similar sequence but with a carboxyl group at the C-terminus instead of an amide.
Uniqueness
The inclusion of Aib residues in Ac-DL-Ala-DL-Ser-Aib-DL-Leu-DL-Arg-DL-Lys-DL-Leu-Aib-DL-Lys-DL-Arg-DL-Leu-DL-Leu-NH2 imparts unique helical structures, enhancing its stability and potential biological activity compared to peptides without Aib.
Properties
Molecular Formula |
C64H121N21O14 |
|---|---|
Molecular Weight |
1408.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-(2-acetamidopropanoylamino)-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-amino-N-[1-[[1-[[6-amino-1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H121N21O14/c1-34(2)29-44(49(67)88)78-55(94)45(30-35(3)4)79-53(92)42(24-20-28-73-62(70)71)76-54(93)43(22-16-18-26-66)82-59(98)63(11,12)84-57(96)47(32-37(7)8)80-52(91)40(21-15-17-25-65)75-51(90)41(23-19-27-72-61(68)69)77-56(95)46(31-36(5)6)83-60(99)64(13,14)85-58(97)48(33-86)81-50(89)38(9)74-39(10)87/h34-38,40-48,86H,15-33,65-66H2,1-14H3,(H2,67,88)(H,74,87)(H,75,90)(H,76,93)(H,77,95)(H,78,94)(H,79,92)(H,80,91)(H,81,89)(H,82,98)(H,83,99)(H,84,96)(H,85,97)(H4,68,69,72)(H4,70,71,73) |
InChI Key |
RPCLHYWMLWFFTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


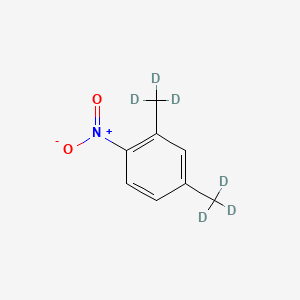
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
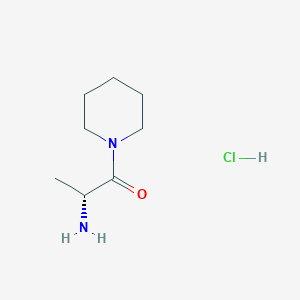
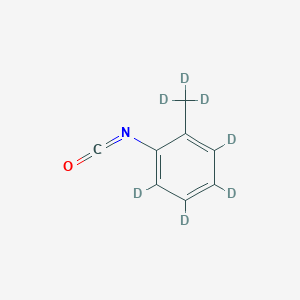
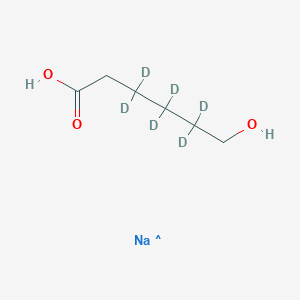
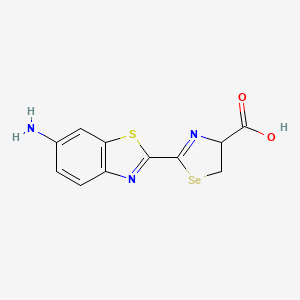

![rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B12307998.png)
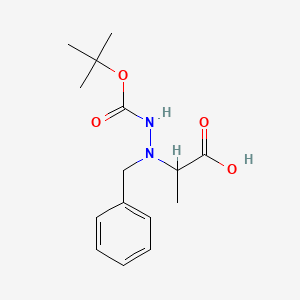
![rac-(1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate](/img/structure/B12308010.png)
![rac-(2R,3S)-2-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12308025.png)
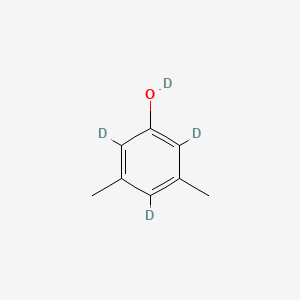
![rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers](/img/structure/B12308041.png)
